molecular formula C5F10O B154993 3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propanoyl fluoride CAS No. 1813-18-9

3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propanoyl fluoride

Cat. No.: B154993
CAS No.: 1813-18-9
M. Wt: 266.04 g/mol
InChI Key: HRJYQKAJBSOOOZ-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propanoyl fluoride is a fluorinated organic compound with the molecular formula C5F10O. It is known for its high thermal stability and unique chemical properties due to the presence of multiple fluorine atoms. This compound is used in various scientific and industrial applications, particularly in the field of organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propanoyl fluoride typically involves the reaction of hexafluoroacetone with hydrogen fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C3F6O+HFC5F10O\text{C}_3\text{F}_6\text{O} + \text{HF} \rightarrow \text{C}_5\text{F}_{10}\text{O} C3​F6​O+HF→C5​F10​O

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propanoyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atoms, which make the carbonyl carbon highly electrophilic.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or other reduced products under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions can be used to facilitate hydrolysis. Common acids include hydrochloric acid (HCl) and sulfuric acid (H2SO4), while bases include sodium hydroxide (NaOH) and potassium hydroxide (KOH).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Scientific Research Applications

3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propanoyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propanoyl fluoride involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its electrophilicity, making it a potent reagent in nucleophilic substitution reactions. The compound can also interact with biological molecules, such as enzymes and proteins, through hydrogen bonding and van der Waals interactions, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propanoyl fluoride is unique due to its high fluorine content, which imparts exceptional thermal stability and reactivity. This makes it a valuable compound in various fields, from organic synthesis to materials science.

Properties

IUPAC Name

3,3,3-trifluoro-2,2-bis(trifluoromethyl)propanoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F10O/c6-1(16)2(3(7,8)9,4(10,11)12)5(13,14)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJYQKAJBSOOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80503448
Record name 3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1813-18-9
Record name 3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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